molecular formula C9H9N3 B154918 6-Methylquinazolin-2-amine CAS No. 1687-52-1

6-Methylquinazolin-2-amine

Cat. No.: B154918
CAS No.: 1687-52-1
M. Wt: 159.19 g/mol
InChI Key: SNBAZGAHVJGFDT-UHFFFAOYSA-N
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Description

6-Methylquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H9N3. It is a derivative of quinazoline, which consists of a fused benzene and pyrimidine ring. This compound is of significant interest due to its potential biological and pharmaceutical properties, including antimicrobial, antimalarial, and anticancer activities .

Mechanism of Action

Target of Action

6-Methylquinazolin-2-amine, a derivative of quinazolinone, has been studied for its potential anticonvulsant activity

Mode of Action

Quinazolinone derivatives have been shown to exhibit considerable anticonvulsant activity . This suggests that this compound may interact with its targets to modulate neuronal activity, potentially inhibiting the abnormal electrical discharges that lead to seizures.

Biochemical Pathways

Given its potential anticonvulsant activity, it may impact the function of ion channels or neurotransmitter systems, thereby altering the electrical activity within the brain .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anticonvulsant activity. By interacting with its targets, this compound may help to normalize neuronal activity, potentially reducing the frequency and severity of seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This reaction is typically carried out using hydrochloric acid as a mediator, resulting in high yields of the desired product. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Methylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

6-Methylquinazolin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBAZGAHVJGFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376432
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1687-52-1
Record name 6-Methyl-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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